molecular formula C10H12O5S B13767532 3-(4-methylsulfonyloxyphenyl)propanoic Acid

3-(4-methylsulfonyloxyphenyl)propanoic Acid

Cat. No.: B13767532
M. Wt: 244.27 g/mol
InChI Key: JIVAIPRDORXNHK-UHFFFAOYSA-N
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Description

3-(4-Methylsulfonyloxyphenyl)propanoic Acid: is an organic compound with the molecular formula C10H12O5S It is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with a methylsulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylsulfonyloxyphenyl)propanoic Acid typically involves the sulfonation of a phenylpropanoic acid derivative. One common method includes the reaction of 4-methylphenol with chlorosulfonic acid to form 4-methylsulfonyloxybenzene, which is then subjected to a Friedel-Crafts acylation with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylsulfonyloxyphenyl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Methylsulfonyloxyphenyl)propanoic Acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting specific biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders. Its unique structure allows for the design of molecules with specific biological targets .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfonyloxyphenyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

  • 3-(4-Methylphenylsulfonamido)propanoic Acid
  • 3-(4-Methylbenzenesulfonamido)propanoic Acid
  • 3-(4-Methoxyphenyl)propanoic Acid

Comparison: Compared to these similar compounds, 3-(4-Methylsulfonyloxyphenyl)propanoic Acid is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

3-(4-methylsulfonyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-16(13,14)15-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVAIPRDORXNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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